2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane
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Overview
Description
2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Halogenated aromatic compounds are common products.
Scientific Research Applications
2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar in structure but contains a dioxolane ring instead of an oxirane ring.
4,4-Dimethylbenzil: Contains a similar aromatic structure but lacks the oxirane ring.
Uniqueness
2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane is unique due to its combination of an oxirane ring and a 4-methylphenyl group
Properties
CAS No. |
92631-34-0 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,2-dimethyl-3-[3-(4-methylphenyl)but-3-enyl]oxirane |
InChI |
InChI=1S/C15H20O/c1-11-5-8-13(9-6-11)12(2)7-10-14-15(3,4)16-14/h5-6,8-9,14H,2,7,10H2,1,3-4H3 |
InChI Key |
YCFNOODOHXBWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)CCC2C(O2)(C)C |
Origin of Product |
United States |
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